molecular formula C21H27N2O.Cl<br>C21H27ClN2O B1678544 Pyronine B CAS No. 2150-48-3

Pyronine B

Cat. No.: B1678544
CAS No.: 2150-48-3
M. Wt: 358.9 g/mol
InChI Key: CXZRDVVUVDYSCQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyronine B is a synthetic dye belonging to the xanthene class of dyes. It is known for its vibrant red color and is commonly used in biological staining and fluorescence microscopy. The molecular formula of this compound is C21H27ClN2O, and it has a molecular weight of 358.91 g/mol .

Mechanism of Action

Target of Action

Pyronine B is a fluorophore with low relative fluorophore brightness and a small hydrophobic (SH) protein channel inhibitor . It is primarily used for staining bacteria and mycobacteria and in the spectrophotometric determination of ultra-trace ruthenium .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets, which results in changes in the fluorescence properties of the compound. The rate constants of radiation and non-radiation processes (k f and k ic) were calculated to elucidate the structural effect on the fluorescence mechanism . The data for each compound are compared with that of the corresponding rhodamine dye .

Biochemical Pathways

This compound is a structural analogue of rhodamine dyes . Its main difference from a corresponding rhodamine is the absence of a carboxyphenyl moiety . They are the chromophores and fluorophores of rhodamine dyes responsible for the strong light absorption and fluorescence emission in the visible region .

Pharmacokinetics

It is known that the compound forms labile complexes with beta- and gamma-cyclodextrins (βcd and γcd) in water . These complexes are formed through a fast step to form a 1:1 complex, which is followed by the slower formation of the 2:1 complex, in which this compound dimerises .

Result of Action

The result of this compound’s action is primarily observed in its fluorescence properties. The fluorescence spectra, fluorescence quantum yield, and fluorescence lifetime of this compound in aqueous and organic solvents were measured by steady-state fluorescence, time-correlated single-photon counting, and electronic absorption methods .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of solvents. For instance, ethanol is the solvent in which all five compounds exhibit the longest lifetime and highest fluorescence quantum yield . Moreover, the presence of beta- and gamma-cyclodextrins (βCD and γCD) in water also affects the formation of complexes with this compound .

Biochemical Analysis

Biochemical Properties

Pyronine B interacts with various biomolecules in its role as a staining agent. It is particularly known for its interaction with nucleic acids, where it is used in the methyl green-pyronin method for differential coloration . The nature of these interactions is primarily electrostatic, with the cationic dye binding to the negatively charged phosphate backbone of nucleic acids .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of staining procedures. The dye can bind to nucleic acids within the cell, allowing for the visualization of these structures under a microscope

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with nucleic acids. The cationic dye binds to the negatively charged phosphate groups of nucleic acids, allowing it to stain these structures for visualization

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely related to its stability and degradation over time. According to one source, this compound is soluble in water and can be stored under desiccating conditions for up to 12 months

Metabolic Pathways

It is known that this compound can interact with nucleic acids

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its role as a staining agent. The dye is known to bind to nucleic acids, which can influence its localization within the cell

Subcellular Localization

The subcellular localization of this compound is primarily associated with nucleic acids, given its role as a staining agent

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyronine B can be synthesized through a series of chemical reactions involving the condensation of phthalic anhydride with resorcinol, followed by alkylation with diethylamine. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as zinc chloride .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Pyronine B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce leuco dyes .

Scientific Research Applications

Pyronine B has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its strong affinity for RNA, making it particularly useful for staining RNA in biological samples. Its fluorescence properties also make it a valuable tool in various imaging techniques .

Properties

IUPAC Name

[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N2O.ClH/c1-5-22(6-2)18-11-9-16-13-17-10-12-19(23(7-3)8-4)15-21(17)24-20(16)14-18;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZRDVVUVDYSCQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62669-69-6 (perchlorate)
Record name Pyronine B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1062209
Record name Pyronine B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Green needles; [Amresco MSDS]
Record name Pyronine B
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21614
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2150-48-3
Record name Pyronine B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2150-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyronine B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PYRONINE B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Xanthylium, 3,6-bis(diethylamino)-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyronine B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-bis(diethylamino)xanthylium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.755
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRONINE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3P889IX5O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyronine B
Reactant of Route 2
Pyronine B
Reactant of Route 3
Pyronine B
Reactant of Route 4
Pyronine B
Reactant of Route 5
Pyronine B
Reactant of Route 6
Pyronine B
Customer
Q & A

Q1: What is the molecular formula and weight of Pyronine B?

A1: this compound has a molecular formula of C17H19ClN2O and a molecular weight of 302.80 g/mol. []

Q2: What are the spectroscopic properties of this compound?

A2: this compound exhibits characteristic absorbance and fluorescence spectra. In aqueous solutions, it typically shows an absorbance maximum around 545-550 nm. [] The exact position of the absorbance and emission maxima can be influenced by factors such as solvent polarity, pH, and the presence of complexing agents. [, ]

Q3: How does this compound interact with cyclodextrins?

A3: this compound forms inclusion complexes with cyclodextrins, particularly β-cyclodextrin (βCD) and γ-cyclodextrin (γCD). This interaction is driven by hydrophobic forces and can lead to changes in the spectroscopic properties of this compound, such as shifts in absorbance and fluorescence maxima, as well as changes in fluorescence intensity. [, , ]

Q4: Can this compound be incorporated into polymer films?

A4: Yes, this compound can be incorporated into polymer films, such as cellulose diacetate and polyvinyl alcohol. The presence of plasticizers in these films can impact the oxygen permeability and, consequently, the fluorescence properties of incorporated this compound. []

Q5: How is this compound used in analytical chemistry?

A5: this compound acts as a spectroscopic probe in various analytical applications. It is used in the determination of compounds like glucose [], artemisinin [, ], vanadium [], nitrite [], chondroitin sulfate [], hyaluronic acid [], RNA [], heparin [], and iodide []. These methods rely on the changes in this compound's spectroscopic properties upon interaction with the target analyte or through its involvement in enzyme-catalyzed reactions.

Q6: How is this compound employed in fluorescence-based assays?

A6: this compound serves as a fluorogenic substrate for enzymes like horseradish peroxidase (HRP) and tyrosinase. In the presence of these enzymes and their respective substrates (e.g., hydrogen peroxide, artemisinin), this compound undergoes oxidation, leading to fluorescence quenching. This phenomenon allows for the indirect detection and quantification of the enzyme substrates. [, , ]

Q7: Can this compound be used for metal ion detection?

A7: Yes, this compound forms complexes with certain metal ions, causing changes in its spectroscopic properties. This characteristic has been exploited for the determination of trace amounts of metal ions, such as vanadium, through methods like cloud point extraction coupled with flow injection analysis and fluorescence detection. []

Q8: Does this compound interact with nucleic acids?

A8: this compound exhibits a strong affinity for nucleic acids, particularly DNA and RNA. It can intercalate into the DNA helix, leading to changes in its spectroscopic properties. This interaction forms the basis for several analytical methods for nucleic acid detection and quantification. [, , ]

Q9: How does this compound interact with proteins?

A9: this compound interacts with proteins, such as bovine serum albumin (BSA). The interaction primarily occurs through electrostatic forces, causing fluorescence quenching of BSA. This interaction can be utilized to study protein-ligand binding and conformational changes in proteins. []

Q10: What are some other applications of this compound?

A10: Besides analytical applications, this compound finds use in areas like:

  • Microscopy: It can be used as a stain for biological samples, particularly for visualizing cellular components like RNA. []
  • Photocatalysis: this compound has been investigated as a sensitizer in photocatalytic systems for degrading organic pollutants. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.